molecular formula C18H18N2O6 B5864245 4-[({[amino(3,4-dimethoxyphenyl)methylene]amino}oxy)carbonyl]phenyl acetate

4-[({[amino(3,4-dimethoxyphenyl)methylene]amino}oxy)carbonyl]phenyl acetate

Cat. No. B5864245
M. Wt: 358.3 g/mol
InChI Key: IGKOVKBLDSXKLW-UHFFFAOYSA-N
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Description

4-[({[amino(3,4-dimethoxyphenyl)methylene]amino}oxy)carbonyl]phenyl acetate, also known as DMXAA, is a small molecule compound that has been extensively studied for its potential use in cancer treatment. It was first identified in 1988 as a compound with antitumor activity and has since been investigated for its mechanism of action and potential clinical applications.

Mechanism of Action

The exact mechanism of action of 4-[({[amino(3,4-dimethoxyphenyl)methylene]amino}oxy)carbonyl]phenyl acetate is not fully understood, but it is thought to act through the stimulation of the immune system. This compound has been shown to induce the production of cytokines, which are proteins that regulate the immune response. In addition, this compound has been shown to inhibit the growth of blood vessels that supply tumors, which can lead to tumor cell death.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). In addition, this compound has been shown to inhibit the growth of blood vessels that supply tumors, which can lead to tumor cell death. This compound has also been shown to increase the permeability of blood vessels, which can enhance the delivery of chemotherapy drugs to tumors.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[({[amino(3,4-dimethoxyphenyl)methylene]amino}oxy)carbonyl]phenyl acetate in lab experiments is its potent antitumor activity. It has been shown to have activity against a variety of cancer cell lines, which makes it a useful tool for studying the mechanisms of tumor cell growth and death. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[({[amino(3,4-dimethoxyphenyl)methylene]amino}oxy)carbonyl]phenyl acetate. One area of interest is the development of new formulations of this compound that can enhance its antitumor activity and reduce its toxicity. Another area of interest is the study of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the study of the mechanism of action of this compound is an ongoing area of research, as researchers seek to understand how this compound works to inhibit tumor growth and enhance the immune response.

Synthesis Methods

4-[({[amino(3,4-dimethoxyphenyl)methylene]amino}oxy)carbonyl]phenyl acetate can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyaniline with ethyl chloroformate, followed by treatment with hydrazine hydrate and acetic anhydride. Other methods include the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate and acetic anhydride, followed by reaction with ethyl chloroformate.

Scientific Research Applications

4-[({[amino(3,4-dimethoxyphenyl)methylene]amino}oxy)carbonyl]phenyl acetate has been extensively studied for its potential use in cancer treatment. It has been shown to have antitumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. In addition, this compound has been shown to enhance the effects of radiation therapy and chemotherapy in preclinical studies.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 4-acetyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-11(21)25-14-7-4-12(5-8-14)18(22)26-20-17(19)13-6-9-15(23-2)16(10-13)24-3/h4-10H,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKOVKBLDSXKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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